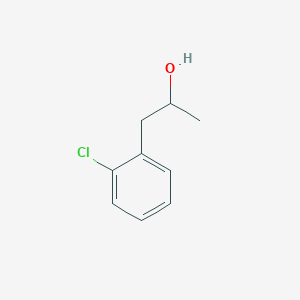

1-(2-Chlorophenyl)-2-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQXZXPSPFFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl 2 Propanol

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, used either as isolated proteins or within whole microbial cells, can catalyze the asymmetric reduction of ketones with exceptional enantio- and regioselectivity. bohrium.com

Whole-Cell Biotransformation for Enantiopure 1-(2-Chlorophenyl)-2-propanol

The use of whole-cell biocatalysts is often preferred for industrial applications due to several advantages. The enzymes are maintained in their native cellular environment, which enhances their stability. bohrium.com Crucially, whole-cell systems contain the necessary machinery for cofactor regeneration (e.g., NAD(P)H), eliminating the need to add expensive cofactors to the reaction medium. bohrium.com The reduction of 1-(2-chlorophenyl)propan-2-one (B1296161) to 1-(2-Chlorophenyl)-2-propanol can be efficiently achieved using various microorganisms.

The initial step in developing a whole-cell biotransformation process is the screening of various microbial strains (bacteria, yeasts, fungi) or even plant tissues to identify a suitable biocatalyst. nih.govresearchgate.net Organisms are evaluated based on their ability to convert the substrate with high activity and, most importantly, high enantioselectivity.

For instance, microorganisms from the Lactobacillus genus are well-known for their ability to reduce prochiral ketones. researchgate.net While specific data for the reduction of 1-(2-chlorophenyl)propan-2-one by Lactobacillus curvatus is not detailed in available literature, studies on the closely related substrate 1-(2-chlorophenyl)ethanone have demonstrated the effectiveness of this strain, achieving excellent enantiomeric excess (>99%).

Once a promising strain is identified, optimization of reaction parameters is critical to maximize conversion and enantioselectivity. Factors such as pH, temperature, agitation speed, and substrate concentration are systematically varied. The optimal conditions ensure the relevant enzymes within the cell function at their peak efficiency.

Table 2: Representative Optimization of Whole-Cell Bioreduction This table illustrates typical optimization parameters for the bioreduction of a prochiral ketone using a whole-cell biocatalyst, based on findings for analogous halo-aromatic ketones.

| Parameter | Range Tested | Optimal Value | Effect on Conversion (%) | Effect on Enantiomeric Excess (ee %) |

| pH | 5.5 - 7.5 | 6.5 | 91 | 84 |

| Temperature (°C) | 25 - 40 | 35 | 93 | 90 |

| Agitation (rpm) | 100 - 250 | 200 | 88 | >99 |

| Incubation Time (h) | 12 - 48 | 36 | >95 | >99 |

Enzymatic Reduction of Carbonyl Substrates

The key reaction within the microbial cell is the reduction of the carbonyl group of 1-(2-chlorophenyl)propan-2-one, which is catalyzed by enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netrsc.org These enzymes belong to the oxidoreductase class and are dependent on a nicotinamide (B372718) cofactor, typically NADPH or NADH.

The catalytic mechanism involves the binding of the cofactor and the ketone substrate within the enzyme's active site. The enzyme positions the substrate in a highly specific orientation relative to the cofactor. A hydride ion (H⁻) is then transferred from the C4 position of the dihydronicotinamide ring of the cofactor to the re or si face of the carbonyl carbon. rsc.org Simultaneously, a proton is delivered to the carbonyl oxygen from a proton donor in the active site, often a conserved tyrosine residue, to yield the chiral alcohol product. rsc.org The resulting oxidized cofactor (NADP⁺ or NAD⁺) is then released and subsequently regenerated by the cell's metabolic machinery.

Enantioselectivity Control in Biocatalyzed Reactions

The high enantioselectivity observed in biocatalytic reductions stems from the precise three-dimensional structure of the enzyme's active site, which preferentially binds one of the two possible prochiral orientations of the substrate. However, this selectivity is not always absolute and can be influenced or controlled by several factors.

Enzyme Engineering : Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, allow for the modification of an enzyme's active site. By altering key amino acid residues, it is possible to change the enzyme's substrate specificity or even invert its inherent enantioselectivity from producing the (R)-enantiomer to the (S)-enantiomer. rsc.orgnih.gov

Substrate Structure : The enantioselectivity of a given enzyme can be highly dependent on the structure of the substrate. For example, studies have shown that simply changing the length of an alkyl substituent on a ketone can cause an enzyme to switch its stereopreference, leading to the opposite enantiomer of the alcohol product. nih.gov

Reaction Conditions : Physicochemical parameters can significantly impact enzyme performance and selectivity. mdpi.com The composition of the reaction medium, including the choice of buffer, pH, temperature, and the presence of organic co-solvents or ionic liquids, can alter the enzyme's conformation and thereby its enantioselectivity. acs.org Employing biphasic systems (an aqueous phase containing the cells and an organic phase to dissolve the often-hydrophobic substrate) can improve productivity by overcoming substrate inhibition and simplifying product recovery. nih.gov

Table 3: Factors Influencing Enantioselectivity in Biocatalysis

| Factor | Method of Control | Potential Outcome |

| Enzyme Source | Screening of different microbial strains | Identification of enzymes with opposing stereopreferences (R- vs. S-selective) |

| Enzyme Structure | Site-directed mutagenesis of active site residues | Inversion of enantioselectivity, improved activity |

| Reaction Medium | pH, temperature, addition of co-solvents | Enhanced enantiomeric excess and conversion rates |

| Substrate Concentration | Fed-batch strategies, biphasic systems | Avoidance of substrate inhibition, improved volumetric productivity |

Optimization of Synthetic Reaction Conditions

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the synthesis of chiral alcohols like 1-(2-Chlorophenyl)-2-propanol, as it can significantly influence reaction rates, solubility of reactants and catalysts, and stereoselectivity. biosynce.com The synthesis, often achieved through the reduction of a corresponding ketone, can be performed in a variety of solvent systems.

In catalytic transfer hydrogenation, 2-propanol is frequently used not only as the solvent but also as the hydrogen donor, which is advantageous for its low cost and effectiveness. mdpi.commdpi.com The polarity of the solvent system has a direct impact on the reaction kinetics. Studies on similar chemical transformations have shown that reaction rates can increase with decreasing solvent polarity. nih.gov For instance, the rate of certain reactions is faster in propanol (B110389) compared to more polar solvents like ethanol (B145695) or methanol, which is attributed to the lower enthalpic barrier required for the peptide to undergo structural changes in less polar environments. nih.gov

Furthermore, the use of solvent mixtures, such as 2-propanol and water, can have a pronounced effect on catalytic activity. mdpi.com The composition of the solvent mixture can be fine-tuned to optimize the performance of the catalyst and maximize the reaction rate. mdpi.com Polar solvents are generally preferred for reactions involving ionic species, while non-polar solvents are more suitable for non-polar reactants. biosynce.com The selection of an appropriate solvent system is therefore essential to ensure high reaction efficiency and, particularly in asymmetric synthesis, to achieve high enantiomeric excess (e.e.), which is a measure of stereoselectivity.

| Solvent System | General Effect on Efficiency | Impact on Selectivity | Typical Application |

|---|---|---|---|

| 2-Propanol | Often serves as both solvent and hydrogen donor, generally providing good reaction rates. mdpi.com | Can influence the stereochemical outcome depending on the catalyst used. | Catalytic Transfer Hydrogenation. mdpi.commdpi.com |

| Toluene | A non-polar solvent suitable for reactions with non-polar reactants. biosynce.com | May favor different selectivities compared to polar solvents. | General organic synthesis. |

| Ethanol/Methanol | Polar solvents that can affect reaction kinetics, sometimes slowing them compared to less polar alcohols. nih.gov | The high polarity can influence the transition state energy, affecting enantioselectivity. nih.gov | Biocatalytic reductions, general synthesis. |

| 2-Propanol/Water Mixture | Can significantly enhance catalytic activity and reaction rates compared to pure 2-propanol. mdpi.com | Solvent composition can be optimized to maximize enantiomeric excess. | Iridium-catalyzed transfer hydrogenation. mdpi.com |

Temperature and Pressure Influence on Product Yield and Purity

Pressure is another key variable, particularly in hydrogenation reactions that utilize gaseous hydrogen. Increasing the pressure enhances the concentration of dissolved hydrogen in the reaction medium, which can lead to a higher reaction rate and improved conversion. In catalytic transfer hydrogenation, where a liquid hydrogen donor is used, the reaction is typically run at atmospheric pressure. However, in systems requiring direct hydrogenation, optimizing pressure is essential for achieving high yields.

| Parameter | Effect of Increase | Potential Drawbacks of Increase | Optimization Goal |

|---|---|---|---|

| Temperature | Increases reaction rate. biosynce.com | May increase side reactions, reduce purity, and deactivate biocatalysts. biosynce.comresearchgate.net | Maximize the rate of the desired reaction while minimizing impurity formation. |

| Pressure | Increases rate of gas-liquid reactions (e.g., direct H₂ hydrogenation). | Requires specialized equipment; may not be relevant for transfer hydrogenation. | Ensure sufficient reactant concentration for efficient conversion. |

Catalyst Selection and Loading Optimization

The catalyst is at the heart of the synthesis of 1-(2-Chlorophenyl)-2-propanol, dictating both the rate and the stereoselectivity of the reaction. A wide range of catalysts can be employed, from transition metal complexes to biocatalysts.

Transition Metal Catalysts: Homogeneous transfer hydrogenation is commonly performed using complexes of ruthenium, rhodium, and iridium. mdpi.commdpi.com These catalysts, often featuring chiral ligands, are highly effective in promoting the asymmetric reduction of ketones to produce enantiomerically enriched alcohols. pharmaguideline.com The choice of metal and the structure of the ligand are crucial for achieving high catalytic activity and enantioselectivity.

Biocatalysts: An environmentally friendly alternative involves the use of whole-cell biocatalysts, such as Lactobacillus curvatus, or isolated enzymes. researchgate.net These biocatalysts can perform asymmetric reductions with very high enantioselectivity (>99% e.e.) under mild reaction conditions. researchgate.net The use of whole cells is often more cost-effective as it circumvents the need for expensive cofactors like NADPH, which are regenerated by the cell's natural metabolic pathways. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, is another parameter that requires optimization. While a higher catalyst loading can increase the reaction rate, it also increases costs and can complicate product purification. The goal is to use the minimum amount of catalyst necessary to achieve the desired conversion within a reasonable timeframe. The optimal substrate-to-catalyst ratio is determined experimentally to balance reaction efficiency with economic viability.

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Transition Metal Complexes | [RuCl₂(η⁶-arene)(P)], [Rh(PP)₂]X, [Ir(cod)(NHC)(PR₃)] mdpi.commdpi.com | High activity, tunable selectivity through ligand design. | Cost, potential for metal contamination in the product. |

| Biocatalysts (Whole Cell) | Lactobacillus curvatus researchgate.net | High enantioselectivity, mild conditions, environmentally friendly, cofactor regeneration. researchgate.net | Lower substrate concentrations, potential for substrate/product inhibition. |

Advanced Reactor Technologies in Synthesis (e.g., Microchannel Reactors)

The shift from traditional batch reactors to advanced reactor technologies, such as microchannel or continuous flow reactors, offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netmdpi.com Microchannel reactors consist of a network of channels with sub-millimeter dimensions, which provides an exceptionally high surface-area-to-volume ratio. mdpi.com

This characteristic leads to several key benefits:

Enhanced Heat Transfer: The high surface area allows for rapid and precise control of the reaction temperature, minimizing the risk of thermal runaway for exothermic reactions and reducing the formation of temperature-related by-products. researchgate.nete3s-conferences.org

Improved Mass Transfer: The small channel dimensions reduce diffusion distances, leading to faster mixing and improved interaction between reactants and catalysts. mdpi.com

Increased Safety and Scalability: The small internal volume of microreactors makes them inherently safer for handling hazardous reagents or running highly energetic reactions. Scaling up production is achieved by "numbering-up"—running multiple reactors in parallel—which is more predictable than scaling up a batch reactor. researchgate.net

Computational fluid dynamics (CFD) studies have shown that modifying the geometry of microchannel reactors, such as reducing channel height or extending channel length, can lead to notable improvements in reactant conversion. e3s-conferences.org These technologies facilitate better control over reaction parameters, leading to higher yields, improved purity, and more consistent product quality. researchgate.net

| Feature | Microchannel Reactor | Conventional Batch Reactor |

|---|---|---|

| Heat Transfer | Excellent, allows for precise temperature control. researchgate.net | Limited, can lead to temperature gradients and hotspots. |

| Mass Transfer | Rapid and efficient due to short diffusion distances. mdpi.com | Slower, often dependent on mechanical stirring. |

| Safety | Inherently safer due to small reaction volumes. researchgate.net | Higher risk associated with large volumes of reactants. |

| Process Control | Precise control over residence time, temperature, and mixing. mdpi.com | Less precise control, potential for variability between batches. |

| Scalability | Predictable "numbering-up" process. researchgate.net | Complex, often requires re-optimization of conditions. |

Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl 2 Propanol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of 1-(2-chlorophenyl)-2-propanol can be oxidized to yield the corresponding ketone, 1-(2-chlorophenyl)propan-2-one (B1296161). This transformation is a common and fundamental reaction in organic synthesis.

The oxidation of secondary alcohols to ketones is a well-established process. libretexts.org A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, also known as the Jones reagent. libretexts.org Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can also convert secondary alcohols to ketones. libretexts.org The general transformation is depicted below:

Reaction: 1-(2-Chlorophenyl)-2-propanol → 1-(2-Chlorophenyl)propan-2-one

Reagents: CrO₃/H₂SO₄ (Jones reagent), KMnO₄, Na₂Cr₂O₇, or PCC libretexts.org

The resulting ketone, 1-(2-chlorophenyl)propan-2-one, is a valuable intermediate in various synthetic pathways. smolecule.com

In molecules with multiple hydroxyl groups, achieving selective oxidation of a secondary alcohol over a primary one can be challenging. However, various strategies have been developed to address this. For instance, certain catalytic systems exhibit a preference for the oxidation of secondary alcohols. organic-chemistry.org Some methods utilize catalysts that can differentiate between the steric and electronic environments of various hydroxyl groups within a molecule. nih.gov

Ruthenium-based catalysts, for example, have shown selectivity for the oxidation of secondary alcohols in the presence of primary alcohols. nih.gov Another approach involves using specific reagents that are inherently more reactive towards secondary alcohols. For example, the CeBr₃/H₂O₂ system has been reported to be highly selective for the oxidation of secondary and benzylic alcohols over primary alcohols. organic-chemistry.org

Table 1: Selective Oxidation Methods for Secondary Alcohols

| Catalyst/Reagent | Selectivity | Reference |

|---|---|---|

| Ruthenium-based catalysts | Preferential oxidation of secondary alcohols | nih.gov |

| CeBr₃/H₂O₂ | High selectivity for secondary and benzylic alcohols | organic-chemistry.org |

| TEMPO/NaOCl | Can be used for selective oxidation | organic-chemistry.org |

Reduction Reactions of the Hydroxyl Group

The hydroxyl group of 1-(2-chlorophenyl)-2-propanol can also undergo reduction to form the corresponding alkane derivative.

The direct reduction of a secondary alcohol to an alkane is a synthetically useful transformation. One method involves the use of chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride, which has been shown to effectively reduce secondary alcohols to their corresponding alkanes in high yields. nih.gov

Reaction: 1-(2-Chlorophenyl)-2-propanol → 1-(2-Chlorophenyl)propane

Reagent System: Chlorodiphenylsilane/InCl₃ nih.gov

This method offers a high degree of chemoselectivity, reducing the hydroxyl group while leaving other potentially reducible functional groups, such as esters and chloro groups, intact. nih.gov

In the context of polyfunctional molecules, regioselective reduction of a specific hydroxyl group is crucial. For compounds containing both primary and secondary hydroxyl groups, the chlorodiphenylsilane/InCl₃ system has demonstrated the ability to selectively reduce the secondary hydroxyl group, leaving the primary one untouched. nih.gov

Table 2: Regioselective Reduction of Secondary Alcohols

| Reagent System | Selectivity | Reference |

|---|---|---|

| Chlorodiphenylsilane/InCl₃ | Selective reduction of secondary over primary alcohols | nih.gov |

Nucleophilic Substitution Reactions Involving the Chloroaryl Moiety

The chlorine atom on the phenyl ring of 1-(2-chlorophenyl)-2-propanol is generally unreactive towards nucleophilic substitution under standard conditions. Aromatic nucleophilic substitution typically requires either strong electron-withdrawing groups positioned ortho or para to the leaving group or very harsh reaction conditions.

However, under specific and often forcing conditions, such as the use of a very strong base like potassium amide (KNH₂), a nucleophilic substitution can occur via a benzyne (B1209423) mechanism. quora.com In this process, elimination of HCl from 2-chlorotoluene (B165313) (a related structure) generates a highly reactive benzyne intermediate, which is then attacked by the nucleophile. quora.com It is important to note that this type of reaction is not a direct displacement of the chloride and often leads to a mixture of products.

Derivatization Strategies for Functional Group Diversification

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group of 1-(2-chlorophenyl)-2-propanol is expected to undergo standard esterification and etherification reactions.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base would readily form the corresponding esters. For example, treatment with acetyl chloride would yield 1-(2-chlorophenyl)-2-propyl acetate (B1210297). While this is a standard transformation, specific procedural details and yields for this substrate are not published. The synthesis of a structurally related ester, 1-(dimethylamino)-2-propyl isopropyl-(4-chlorophenyl)acetate, has been described, highlighting the general feasibility of esterifying similar propanol (B110389) derivatives. prepchem.com

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would be a viable method to produce ethers. For instance, reaction with methyl iodide after deprotonation would yield 1-(2-chlorophenyl)-2-methoxypropane. General procedures for the Williamson ether synthesis are well-established, but specific application to 1-(2-chlorophenyl)-2-propanol is not detailed in the available literature. youtube.com A patent describing the preparation of 1-methoxy-2-propyl acetate from propylene (B89431) glycol monomethyl ether indicates the industrial relevance of such ether and ester functionalities. google.com

Modifications of the Aromatic Ring System

The chloro-substituted benzene (B151609) ring can be modified through electrophilic aromatic substitution (EAS) reactions. The existing substituents—the chloro group and the 2-hydroxypropyl group—will direct incoming electrophiles. The chloro group is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. The interplay of these directing effects would likely lead to a mixture of products.

Typical EAS reactions include:

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group onto the ring.

Halogenation: Further halogenation could be achieved using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups is possible, although the presence of the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org It is often necessary to protect the hydroxyl group before carrying out a Friedel-Crafts reaction.

No specific studies reporting the outcomes of such reactions on 1-(2-chlorophenyl)-2-propanol were found.

Mechanistic Investigations of 1-(2-Chlorophenyl)-2-propanol Reactions

Stereochemical Outcomes of Reaction Mechanisms (e.g., SN1 vs. SN2)

The stereochemical outcome of a nucleophilic substitution reaction at a chiral center is a critical determinant of the reaction mechanism. For 1-(2-Chlorophenyl)-2-propanol, which possesses a chiral center at the C2 carbon, the spatial arrangement of the resulting product is directly linked to whether the reaction proceeds through a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) pathway. The distinct stereochemical consequences of these mechanisms provide valuable insight into the reaction's progression.

SN2 Mechanism: Inversion of Configuration

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" is a hallmark of the SN2 mechanism and leads to a predictable stereochemical outcome: inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org This phenomenon is often referred to as a Walden inversion. libretexts.org

In the context of a chiral enantiomer of 1-(2-Chlorophenyl)-2-propanol, if the hydroxyl group (-OH) is converted to a good leaving group (e.g., a tosylate, -OTs), a subsequent attack by a nucleophile via an SN2 pathway will result in the product with the opposite stereochemistry. For instance, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. This stereospecificity is a direct consequence of the concerted nature of the SN2 reaction, where bond-making and bond-breaking occur simultaneously. libretexts.org

The general principle of SN2 reactions proceeding with inversion of configuration has been established through numerous studies on similar secondary alcohols, such as 1-phenyl-2-propanol. uou.ac.inblogspot.com While specific experimental data for 1-(2-Chlorophenyl)-2-propanol is not extensively documented in publicly available literature, the well-established principles of physical organic chemistry allow for a confident prediction of its behavior under SN2 conditions.

Table 1: Predicted Stereochemical Outcome for an SN2 Reaction of a 1-(2-Chlorophenyl)-2-propanol Derivative

| Starting Material (Enantiomer) | Reagent | Predicted Product (Enantiomer) | Stereochemical Outcome |

| (R)-1-(2-Chlorophenyl)-2-propyl tosylate | Sodium Azide (NaN₃) | (S)-2-azido-1-(2-chlorophenyl)propane | Inversion of Configuration |

| (S)-1-(2-Chlorophenyl)-2-propyl tosylate | Sodium Azide (NaN₃) | (R)-2-azido-1-(2-chlorophenyl)propane | Inversion of Configuration |

| Note: This table is illustrative and based on established principles of SN2 reactions, as specific experimental data for this exact reaction is not readily available. |

SN1 Mechanism: Racemization

In contrast to the SN2 mechanism, the SN1 reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. masterorganicchemistry.com The planarity of this intermediate is a key feature that dictates the stereochemical outcome of the SN1 reaction.

Once the carbocation is formed from a chiral precursor of 1-(2-Chlorophenyl)-2-propanol, the nucleophile can attack from either face of the planar carbocation with equal probability. Attack from one face will lead to a product with retention of the original configuration, while attack from the opposite face will result in a product with an inverted configuration. Consequently, the SN1 reaction of a single enantiomer of a chiral substrate typically leads to a racemic mixture of the two enantiomeric products. masterorganicchemistry.com

For a derivative of 1-(2-Chlorophenyl)-2-propanol, solvolysis in a polar protic solvent (e.g., acetic acid) would favor an SN1 pathway. doubtnut.com This would involve the formation of a secondary carbocation at the C2 position. The subsequent attack by the solvent as the nucleophile would produce a nearly 50:50 mixture of the (R) and (S) products, resulting in a racemic mixture. It is important to note that complete racemization is not always observed; sometimes a slight excess of the inversion product is formed due to the potential for the leaving group to momentarily shield one face of the carbocation. masterorganicchemistry.com

Table 2: Predicted Stereochemical Outcome for an SN1 Reaction of a 1-(2-Chlorophenyl)-2-propanol Derivative

| Starting Material (Enantiomer) | Reagent/Solvent | Predicted Products | Stereochemical Outcome |

| (R)-1-(2-Chlorophenyl)-2-propyl tosylate | Acetic Acid (CH₃COOH) | (R)-1-(2-Chlorophenyl)-2-propyl acetate and (S)-1-(2-Chlorophenyl)-2-propyl acetate | Racemization (approx. 50:50 mixture) |

| (S)-1-(2-Chlorophenyl)-2-propyl tosylate | Acetic Acid (CH₃COOH) | (R)-1-(2-Chlorophenyl)-2-propyl acetate and (S)-1-(2-Chlorophenyl)-2-propyl acetate | Racemization (approx. 50:50 mixture) |

| Note: This table is illustrative and based on established principles of SN1 reactions, as specific experimental data for this exact reaction is not readily available. |

Stereochemical Investigations of 1 2 Chlorophenyl 2 Propanol

Analysis of Chirality and Enantiomerism

Chirality is a fundamental property of 1-(2-Chlorophenyl)-2-propanol, originating from its molecular asymmetry. nih.gov A molecule is considered chiral if it is non-superimposable on its mirror image. nih.govyoutube.com The source of chirality in 1-(2-Chlorophenyl)-2-propanol is the carbon atom at the second position of the propanol (B110389) chain (C2). This carbon is a chiral center, also known as a stereogenic center, because it is bonded to four different substituents: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxyl group (-OH), and a 2-chlorobenzyl group (-CH₂(C₆H₄)Cl). nih.gov

The presence of this single chiral center means that 1-(2-Chlorophenyl)-2-propanol can exist as a pair of stereoisomers that are mirror images of each other. derangedphysiology.com These non-superimposable mirror-image isomers are called enantiomers. youtube.comderangedphysiology.com Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. derangedphysiology.com However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral entities, such as enzymes. derangedphysiology.com

The absolute configuration of each enantiomer is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgmasterorganicchemistry.com This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the chiral center based on atomic number. chemistrysteps.com The atom with the highest atomic number directly attached to the chiral center receives the highest priority. masterorganicchemistry.com

For 1-(2-Chlorophenyl)-2-propanol, the priorities are assigned as follows:

| Priority | Group Attached to Chiral Center | Rationale for Priority Assignment |

| 1 | -OH (Oxygen) | Oxygen (atomic number 8) has the highest atomic number among the directly attached atoms. youtube.com |

| 2 | -CH₂(C₆H₄)Cl (Carbon) | The carbon of the chlorobenzyl group is attached to another carbon, while the methyl carbon is attached only to hydrogens. chemistrysteps.com |

| 3 | -CH₃ (Carbon) | The methyl carbon is attached to three hydrogen atoms. |

| 4 | -H (Hydrogen) | Hydrogen (atomic number 1) has the lowest atomic number. youtube.com |

To assign the configuration, the molecule is oriented so that the lowest-priority group (H) points away from the observer. masterorganicchemistry.com An arc is drawn from the highest-priority group (1) to the second (2) and then to the third (3). chemistrysteps.com If this arc traces a clockwise direction, the configuration is designated as (R) for Rectus (Latin for right). libretexts.org If the arc is counter-clockwise, the configuration is (S) for Sinister (Latin for left). libretexts.org

Conformational analysis of 1-(2-Chlorophenyl)-2-propanol involves studying the different spatial arrangements of its atoms that result from rotation around the single bond between the C1 and C2 carbons. These different arrangements are known as conformations or rotational isomers (rotamers). For analogous molecules like 1,2-dihaloethanes, the most stable conformations are the staggered ones (anti and gauche), where the substituents on adjacent carbons are maximally separated to minimize steric repulsion. youtube.com

In the case of 1-(2-Chlorophenyl)-2-propanol and related halohydrins, conformers with the halogen and hydroxyl groups in a gauche orientation are often found to be particularly stable, sometimes even more so than the anti conformation where the largest groups are 180° apart. nih.govresearchgate.net This preference for the gauche conformation can be attributed to stabilizing factors such as intramolecular hydrogen bonding between the hydroxyl hydrogen and the chlorine atom or the aromatic ring's pi-electron system, as well as hyperconjugation effects. nih.govyoutube.com The relative stability of the different conformers is a balance between destabilizing steric and dipole-dipole repulsions and these stabilizing interactions. youtube.com

Diastereoselective and Enantioselective Processes Involving 1-(2-Chlorophenyl)-2-propanol

Kinetic resolution is a primary method for separating the enantiomers of racemic 1-(2-Chlorophenyl)-2-propanol. This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. mdpi.com A widely used and effective method for resolving chiral secondary alcohols is enzyme-catalyzed kinetic resolution, particularly using lipases. lookchem.comtandfonline.com

In a typical lipase-catalyzed resolution, the racemic alcohol is subjected to an acylation (esterification) reaction in a non-polar organic solvent using an acyl donor. tandfonline.com The lipase (B570770), being a chiral catalyst, selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. mdpi.comtandfonline.com For phenyl-propanol derivatives, lipases like Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase (Amano PS) often show high enantioselectivity. lookchem.comtandfonline.com

The process ideally stops when 50% of the starting material has been converted. At this point, the reaction mixture contains one enantiomer predominantly in its acylated (ester) form and the other, unreacted enantiomer in its alcohol form. lookchem.com These two products, an ester and an alcohol, can then be easily separated using standard chromatographic techniques. Subsequent hydrolysis of the separated ester yields the other enantiomer in high purity.

| Reaction Component | Role | Example |

| Substrate | Racemic 1-(2-Chlorophenyl)-2-propanol | A 50:50 mixture of (R) and (S) enantiomers. |

| Enzyme (Biocatalyst) | Chiral catalyst that selectively reacts with one enantiomer. | Candida antarctica lipase B (Novozym 435). tandfonline.com |

| Acyl Donor | Reagent that acylates the alcohol. | Vinyl acetate (B1210297), p-chlorophenylacetate. mdpi.comtandfonline.com |

| Solvent | Provides a non-aqueous medium for the reaction. | Toluene, Heptane, Isooctane. tandfonline.com |

The success of a kinetic resolution or any asymmetric synthesis is quantified by determining the enantiomeric excess (ee). dalalinstitute.com Enantiomeric excess is a measure of the purity of a chiral sample, representing how much more of one enantiomer is present compared to the other. dalalinstitute.commasterorganicchemistry.com It is calculated as the difference in the mole fraction of the major and minor enantiomers. dalalinstitute.com A completely pure single enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. dalalinstitute.com

Several analytical methods are employed to determine the enantiomeric excess of 1-(2-Chlorophenyl)-2-propanol samples:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated by passing them through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times, which allows for their quantification. dicp.ac.cnthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: The enantiomeric purity can be determined by NMR after derivatizing the alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra, allowing for the integration and quantification of the signals corresponding to each isomer. thieme-connect.de

The term optical purity is often used interchangeably with enantiomeric excess. masterorganicchemistry.com It is defined as the ratio of the observed specific rotation of a sample to the specific rotation of the pure enantiomer. dalalinstitute.com While historically significant, direct measurement of enantiomeric composition by chromatographic or spectroscopic methods is now more common and generally considered more accurate. dalalinstitute.comthieme-connect.de

Configurational Stability and Racemization Studies

Configurational stability refers to the ability of a separated enantiomer to resist interconversion into its opposite enantiomer, a process known as racemization. nih.gov For 1-(2-Chlorophenyl)-2-propanol, the chirality arises from a stable stereogenic carbon center. The interconversion of the (R) and (S) enantiomers would necessitate the breaking and reforming of a covalent bond at this chiral center.

Under normal storage and reaction conditions (neutral pH, moderate temperatures), chiral alcohols like 1-(2-Chlorophenyl)-2-propanol are configurationally stable. Racemization is generally not a concern. However, harsh chemical conditions, such as treatment with strong acids or bases or exposure to very high temperatures, could potentially induce reactions (like elimination-addition sequences) that might lead to a loss of stereochemical integrity at the chiral center.

The rate of racemization, should it occur, can be measured using several experimental methods. nih.gov These include monitoring the change in optical rotation over time for an enantioenriched sample (kinetic analysis) or using techniques like dynamic HPLC and variable-temperature NMR to study the interconversion barrier between the enantiomers. nih.gov For a robust chiral center like the one in 1-(2-Chlorophenyl)-2-propanol, the energy barrier to racemization is very high, confirming its high configurational stability.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The spatial arrangement of atoms in a molecule, known as stereochemistry, can profoundly influence its chemical reactivity and the selectivity of its reactions. For a chiral molecule like 1-(2-chlorophenyl)-2-propanol, which possesses a stereocenter at the second carbon atom, the two enantiomers, (R)- and (S)-1-(2-chlorophenyl)-2-propanol, can exhibit different rates of reaction and can lead to different product distributions when interacting with other chiral molecules or environments. This differential reactivity is a cornerstone of stereoselective synthesis and is of paramount importance in the production of enantiomerically pure compounds.

Detailed research findings specifically documenting the influence of the stereochemistry of 1-(2-chlorophenyl)-2-propanol on its chemical reactivity and selectivity are not extensively available in the public domain. However, the principles of stereochemical influence can be illustrated by examining studies on structurally similar compounds. The reactivity of different stereoisomers is most evident in processes such as enzymatic reactions and asymmetric synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

While specific data for the enzymatic resolution of 1-(2-chlorophenyl)-2-propanol is scarce, studies on analogous compounds highlight the significant role of stereochemistry. For instance, research on the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) through lipase-catalyzed enantioselective esterification has demonstrated that enzymes like Novozym 435 can exhibit high enantioselectivity. tandfonline.comresearchgate.net In such reactions, the enzyme's active site, which is itself chiral, preferentially binds with one enantiomer of the alcohol, facilitating its acylation at a faster rate.

The general scheme for such a resolution is as follows:

(R,S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)

The efficiency of this separation is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to differentiate between the two enantiomers. A high E-value signifies a high degree of selectivity.

In one study, the xylose reductase from Candida tenuis (CtXR) was noted to have a short half-life in the presence of 1-(2-chlorophenyl)ethanol, a structurally related compound, suggesting a potential interaction, though detailed kinetic resolution data for this specific substrate was not provided. nih.gov

Diastereoselectivity in Reactions

When a chiral molecule like 1-(2-chlorophenyl)-2-propanol, which exists as a pair of enantiomers, reacts with another chiral reagent, the two enantiomers can lead to the formation of diastereomeric products. These diastereomers have different physical properties and can be formed in unequal amounts, a phenomenon known as diastereoselectivity.

The stereochemistry of the starting alcohol can dictate the stereochemical outcome of the product. For example, in an esterification reaction with a chiral carboxylic acid, the (R)-enantiomer of the alcohol will form a different diastereomeric ester than the (S)-enantiomer. The relative rates of formation of these diastereomers are influenced by steric and electronic interactions in the transition states.

While specific examples detailing the diastereoselectivity of 1-(2-chlorophenyl)-2-propanol are not readily found, the general principle is a fundamental concept in asymmetric synthesis. The ability to control the formation of a specific diastereomer is crucial for the synthesis of complex molecules with multiple stereocenters.

The following table illustrates hypothetical data for a stereoselective reaction to demonstrate the concept:

| Starting Enantiomer of 1-(2-Chlorophenyl)-2-propanol | Chiral Reagent | Diastereomeric Product Ratio (A:B) |

| (R)-1-(2-Chlorophenyl)-2-propanol | (R)-Chiral Acid | 90:10 |

| (S)-1-(2-Chlorophenyl)-2-propanol | (R)-Chiral Acid | 15:85 |

This table is for illustrative purposes only, as specific experimental data for 1-(2-chlorophenyl)-2-propanol was not found in the searched literature.

Spectroscopic and Advanced Analytical Characterization of 1 2 Chlorophenyl 2 Propanol

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for 1-(2-Chlorophenyl)-2-propanol is characterized by several key absorption bands that confirm its structure. The most prominent feature is a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

Aliphatic C-H stretching from the propanol (B110389) backbone, including the methyl (CH₃) and methine (CH) groups, typically appears in the 2990-2850 cm⁻¹ range. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also influence the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol group gives rise to a strong band between 1150 and 1085 cm⁻¹. Finally, the C-Cl stretching vibration, characteristic of the chloro-substituent on the phenyl ring, is expected to produce a strong absorption in the fingerprint region, typically around 750 cm⁻¹.

Table 1: Predicted FT-IR Peak Assignments for 1-(2-Chlorophenyl)-2-propanol

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2990 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1150 - 1085 | C-O Stretch | Secondary Alcohol |

| ~750 | C-Cl Stretch | Aryl Chloride |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While specific experimental Raman data for 1-(2-Chlorophenyl)-2-propanol is not widely available, the expected spectrum can be predicted. Raman is particularly sensitive to non-polar bonds. Therefore, the symmetric stretching vibrations of the aromatic ring are expected to produce strong and sharp signals. The C-Cl bond also typically yields a characteristic Raman signal. In contrast, the polar O-H bond, which is prominent in FT-IR, usually shows a weak signal in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-(2-Chlorophenyl)-2-propanol, the spectrum would show several distinct signals. The aromatic protons on the substituted ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. Due to the ortho-chloro substitution, these four protons would exhibit a complex splitting pattern.

The methine proton (CH-OH) of the propanol chain would likely appear as a multiplet around 4.0-4.3 ppm, split by the adjacent methyl and methylene (B1212753) protons. The two diastereotopic protons of the benzylic methylene group (CH₂) would resonate as distinct multiplets, likely in the 2.8-3.1 ppm range. The three protons of the methyl group (CH₃) would appear as a doublet around 1.2 ppm, split by the single methine proton. The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and is often a broad singlet, though its coupling may be observed in a dry solvent.

Table 2: Predicted ¹H NMR Data for 1-(2-Chlorophenyl)-2-propanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet |

| Methine CH-OH (1H) | 4.0 - 4.3 | Multiplet |

| Methylene CH₂ (2H) | 2.8 - 3.1 | Multiplet (e.g., AB quartet of doublets) |

| Hydroxyl OH (1H) | Variable | Broad Singlet |

| Methyl CH₃ (3H) | ~1.2 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the lack of symmetry, 1-(2-Chlorophenyl)-2-propanol is expected to show nine distinct signals, one for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atom bonded to the chlorine (C-Cl) would be found around 132-135 ppm, while the other aromatic carbons would resonate in the 125-140 ppm range. The quaternary aromatic carbon to which the propanol chain is attached would appear in a similar region but may have a lower intensity. The carbon of the methine group (CH-OH) would be found around 68-72 ppm. The benzylic methylene carbon (CH₂) would be shifted downfield to approximately 40-45 ppm due to the influence of the aromatic ring. Finally, the methyl carbon (CH₃) would appear furthest upfield, typically around 20-25 ppm.

Table 3: Predicted ¹³C NMR Data for 1-(2-Chlorophenyl)-2-propanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 132 - 135 |

| Aromatic C-H & C-C | 125 - 140 |

| Methine C-OH | 68 - 72 |

| Methylene C-H₂ | 40 - 45 |

| Methyl C-H₃ | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 1-(2-Chlorophenyl)-2-propanol, a COSY spectrum would show a cross-peak between the methyl protons and the methine proton, confirming their adjacency. It would also show correlations between the methine proton and the methylene protons, and between the methylene protons and the ortho-aromatic proton, thus establishing the entire sequence of the side chain and its connection to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. An HSQC spectrum would show a cross-peak connecting each proton signal (except the -OH proton) to the signal of the carbon it is attached to. This allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different parts of the molecule. For instance, HMBC would show correlations from the methyl protons to both the methine carbon and the methylene carbon. Crucially, it would show correlations from the benzylic methylene protons to the quaternary and ortho carbons of the phenyl ring, confirming the attachment point of the side chain.

Together, these spectroscopic methods provide a detailed and definitive picture of the molecular structure of 1-(2-Chlorophenyl)-2-propanol, leaving no ambiguity in its structural characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and numerous fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

For 1-(2-Chlorophenyl)-2-propanol, the molecular ion peak is expected to appear as a doublet due to the natural isotopic abundance of chlorine, approximately 3:1 for ³⁵Cl and ³⁷Cl. youtube.com The molecular ion containing the ³⁵Cl isotope will have a nominal mass of 170 amu, while the ion with the ³⁷Cl isotope will be at 172 amu.

The fragmentation of the molecular ion is predictable based on established chemical principles, such as alpha-cleavage, which is common for alcohols. libretexts.org The primary fragmentation pathways for 1-(2-Chlorophenyl)-2-propanol would likely include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to form a stable secondary carbocation.

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain, resulting in a chlorobenzyl radical and a protonated acetone (B3395972) ion.

Dehydration: Loss of a water molecule (H₂O), a common fragmentation pathway for alcohols. libretexts.org

Table 1: Predicted EI-MS Fragmentation of 1-(2-Chlorophenyl)-2-propanol

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 170 | 172 | [M]⁺ (Molecular Ion) | [C₉H₁₁ClO]⁺ |

| 155 | 157 | [M - CH₃]⁺ | [C₈H₈ClO]⁺ |

| 152 | 154 | [M - H₂O]⁺ | [C₉H₉Cl]⁺ |

| 125 | 127 | [ClC₆H₄CH₂]⁺ | [C₇H₆Cl]⁺ |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition, as each unique formula has a distinct exact mass. mdpi.comnih.gov

For 1-(2-Chlorophenyl)-2-propanol (C₉H₁₁ClO), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental formulas. The ability to perform retrospective data analysis is another significant advantage of HRMS, allowing previously collected data to be interrogated for newly identified compounds of interest. nih.gov

Table 2: Theoretical Exact Masses for 1-(2-Chlorophenyl)-2-propanol and Key Fragments

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₉H₁₁ClO]⁺ | ³⁵Cl | 170.0522 |

| [C₉H₁₁ClO]⁺ | ³⁷Cl | 172.0493 |

| [C₈H₈ClO]⁺ | ³⁵Cl | 155.0287 |

Calculated theoretical exact masses serve to illustrate the precision of HRMS.

Chromatographic Separation Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. ipinnovative.com It is widely employed for determining the purity of drug substances and for separating enantiomers.

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment. A nonpolar stationary phase (like C18) is used with a polar mobile phase. For 1-(2-Chlorophenyl)-2-propanol, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. pensoft.netresearchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. ipinnovative.com

Enantiomeric Purity: Since 1-(2-Chlorophenyl)-2-propanol contains a chiral center, it exists as a pair of enantiomers. Separating these mirror-image isomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely effective for resolving a broad range of racemic compounds. nih.gov The development of a successful chiral separation often involves screening various CSPs and mobile phase compositions to achieve adequate resolution (Rs > 1.5) between the enantiomeric peaks. ymc.co.jpnih.govmdpi.com

Table 3: Example HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table provides an illustrative example of a chiral HPLC method. Optimal conditions must be determined experimentally.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. chromatographyonline.com It is particularly well-suited for the analysis of volatile compounds like chloropropanols. dntb.gov.uaagriculturejournals.cz

In a typical GC analysis of 1-(2-Chlorophenyl)-2-propanol, the sample would be injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or hydrogen). The column is housed in an oven that is programmed to increase in temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A common detector for this type of analysis is a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). agriculturejournals.cznih.gov For polar analytes like alcohols, chemical derivatization may sometimes be employed to increase volatility and improve peak shape. dntb.gov.ua

Table 4: Typical GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 amu |

This table outlines a general-purpose GC-MS method. Specific parameters should be optimized for the analyte.

Preparative Chromatography for Scale-Up Purification

Preparative chromatography is a purification technique used to isolate a sufficient quantity of a substance for further use, rather than for analytical purposes. chemistryworld.comphenomenex.com The principles are the same as analytical chromatography, but it is conducted on a much larger scale to yield purified material. labcompare.com

When scaling up an analytical HPLC method to a preparative scale, several parameters are adjusted. The primary goal is to maximize throughput (the amount of purified compound collected per unit of time) while maintaining the required level of purity. ymc.co.jp This is achieved by increasing the column diameter, sample concentration, and injection volume. This process, known as a "loading study," intentionally overloads the column to a point just before the resolution between the target peak and its closest impurity is lost. ymc.co.jpchemistryworld.com

Table 5: Comparison of Analytical and Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column ID | 2.1 - 4.6 mm | ≥20 mm |

| Flow Rate | 0.2 - 2.0 mL/min | 10 - 200 mL/min phenomenex.com |

| Sample Load | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) |

| Primary Goal | Information (Quantification, Identification) | Isolation of Pure Material |

This table provides a general comparison between analytical and preparative chromatography scales.

X-ray Crystallography for Solid-State Structure (if applicable for crystalline derivatives or the compound itself)

As of the current body of scientific literature, a complete single-crystal X-ray diffraction analysis for 1-(2-Chlorophenyl)-2-propanol has not been reported. The compound is a liquid at room temperature, which precludes direct analysis by this technique unless it can be crystallized at low temperatures or co-crystallized with another molecule to form a solid derivative.

However, the principles of X-ray crystallography are highly applicable to the study of its crystalline derivatives. For instance, esterification or etherification of the hydroxyl group, or formation of a salt, could yield solid materials suitable for single-crystal X-ray diffraction. caltech.edu Should a suitable crystalline derivative of 1-(2-Chlorophenyl)-2-propanol be synthesized and analyzed, the resulting crystallographic data would provide invaluable insights into its solid-state structure.

The type of data that would be obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes key parameters that define the crystal lattice and the molecular geometry within it.

Hypothetical Crystallographic Data for a Derivative of 1-(2-Chlorophenyl)-2-propanol

| Parameter | Description | Hypothetical Value |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell. | P2₁/c |

| a (Å) | Length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | Length of the 'b' axis of the unit cell. | 8.2 |

| c (Å) | Length of the 'c' axis of the unit cell. | 12.1 |

| α (°) | Angle between the 'b' and 'c' axes. | 90 |

| β (°) | Angle between the 'a' and 'c' axes. | 98.5 |

| γ (°) | Angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1025 |

| Z | The number of molecules per unit cell. | 4 |

This hypothetical data illustrates the kind of precise structural information that X-ray crystallography can provide. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal. The space group provides information about the symmetry elements present in the crystal structure. From the refined crystal structure, it would be possible to determine the exact conformation of the molecule, including the torsion angles defining the spatial relationship between the chlorophenyl ring and the propanol side chain. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or stacking interactions between the aromatic rings, could be identified and characterized. cam.ac.uk

The structural information gleaned from X-ray crystallography of a crystalline derivative would be instrumental in understanding the molecule's packing in the solid state, which can influence physical properties such as melting point and solubility.

Theoretical and Computational Chemistry Studies of 1 2 Chlorophenyl 2 Propanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. openaccessjournals.com These calculations provide a static, time-independent view of the molecule's properties in its ground or excited states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to predict the optimized molecular geometry, which corresponds to the lowest energy and most stable three-dimensional arrangement of the atoms.

A data table of calculated geometric parameters (bond lengths and angles) for 1-(2-Chlorophenyl)-2-propanol cannot be provided, as no specific DFT studies for this molecule were found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons in a reaction.

The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity. chemrxiv.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. chemrxiv.org An analysis of 1-(2-chlorophenyl)-2-propanol would involve calculating the energies of these orbitals to predict its reactivity profile and kinetic stability.

Specific energy values for the HOMO, LUMO, and the energy gap for 1-(2-Chlorophenyl)-2-propanol are not available in the cited literature, and thus a data table cannot be generated.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the surface of a molecule. xisdxjxsu.asia It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP is typically color-coded:

Red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

Green represents areas of neutral potential.

For 1-(2-chlorophenyl)-2-propanol, an MEP map would visualize the electron-rich areas around the electronegative oxygen atom of the hydroxyl group and the chlorine atom. It would also show electron-deficient regions, likely around the hydrogen atom of the hydroxyl group, thereby identifying potential sites for hydrogen bonding and other intermolecular interactions. materialsciencejournal.orgbohrium.com

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations, often carried out using DFT, determine the frequencies of the fundamental modes of molecular vibration, such as stretching, bending, and rocking of bonds. xisdxjxsu.asia

By calculating the vibrational frequencies for 1-(2-chlorophenyl)-2-propanol, one can predict the positions of absorption bands in its IR and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of specific spectral peaks to particular vibrational modes. nist.gov Key predicted vibrations would include the O-H stretch of the alcohol, the C-O stretch, the C-Cl stretch, and various aromatic C-H and C-C vibrations of the phenyl ring.

A table of predicted vibrational frequencies for 1-(2-Chlorophenyl)-2-propanol cannot be included, as no specific computational studies were found.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. rsc.org

Molecular dynamics simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like 1-(2-chlorophenyl)-2-propanol, which has several rotatable single bonds, these simulations are essential for exploring its conformational landscape.

An MD simulation would reveal how the molecule moves, flexes, and rotates at a given temperature. This allows for the identification of the most stable, low-energy conformations that the molecule preferentially adopts. chemrxiv.org Understanding the preferred conformations is vital, as the three-dimensional shape of a molecule dictates its physical properties and how it can interact with biological targets or other chemicals. The simulation provides a dynamic view of the molecule's structural flexibility, complementing the static geometry optimization from DFT. rsc.org

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

No published studies were found that specifically analyze the intermolecular interactions of 1-(2-Chlorophenyl)-2-propanol. Research in this area would typically involve computational methods to understand how molecules of this compound interact with each other and with other molecules, with a focus on hydrogen bonding involving the hydroxyl group. Such analyses are fundamental to understanding the physical properties and behavior of the compound in various states. While general principles of hydrogen bonding are well-understood, specific quantitative data, such as bond energies and geometries for 1-(2-Chlorophenyl)-2-propanol, are not available in the reviewed literature.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

The application of QSRR models to predict the chemical reactivity of compounds is a common practice in computational chemistry. These models correlate molecular structures with their reactivity. However, no QSRR studies featuring 1-(2-Chlorophenyl)-2-propanol as a subject compound were discovered.

Prediction of Reaction Rates and Selectivity Based on Molecular Descriptors

Consequently, there is no available research on the prediction of reaction rates or selectivity for 1-(2-Chlorophenyl)-2-propanol using molecular descriptors. Such studies would involve calculating various theoretical descriptors for the molecule and correlating them with experimental kinetic data to build predictive models. The absence of such research means there are no established models to forecast its behavior in chemical reactions.

Spectroscopic Property Predictions and Validation

Computational chemistry is frequently used to predict spectroscopic properties like NMR, IR, and UV-Vis spectra, which are then validated against experimental data. For 1-(2-Chlorophenyl)-2-propanol, there is a lack of published research detailing such predictions and their subsequent experimental validation. While experimental spectra for related compounds are available in databases, the specific computational analysis and validation for 1-(2-Chlorophenyl)-2-propanol are absent from the scientific literature.

Applications of 1 2 Chlorophenyl 2 Propanol As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The structural features of 1-(2-Chlorophenyl)-2-propanol make it an important building block in the synthesis of diverse and complex organic molecules. Its utility stems from the reactivity of its functional groups. The secondary alcohol can undergo oxidation to form the corresponding ketone, or it can be used in esterification and etherification reactions. The 2-chlorophenyl group can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

This compound serves as a precursor for a variety of heterocyclic compounds. For instance, derivatives of chlorophenyl propanol (B110389) are utilized in the synthesis of biologically active molecules such as pyrazoles, pyrrol-3-ones, and pyrrolidine-2,5-diones. dundee.ac.ukmdpi.comresearchgate.netmdpi.com The synthesis of these complex structures often involves multi-step reaction sequences where the 1-(2-Chlorophenyl)-2-propanol framework is methodically elaborated. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, are an area where building blocks like this are particularly valuable for generating libraries of novel compounds for drug discovery and materials science. nih.gov

Furthermore, as a chiral molecule, 1-(2-Chlorophenyl)-2-propanol can be used as a chiral intermediate for the asymmetric synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Chemo-enzymatic methods, for example, can be employed to resolve racemic mixtures or to perform enantioselective transformations, a critical step in the production of many modern therapeutic agents. nih.gov

Precursor in the Industrial Production of Agrochemicals

In the agrochemical industry, 1-(2-Chlorophenyl)-2-propanol and its structural analogs are crucial intermediates, particularly in the production of advanced fungicidal agents. Its specific structure is incorporated into the final active ingredients that protect a wide range of crops from fungal diseases.

A primary application of the 1-(2-Chlorophenyl)-2-propanol structural unit is in the synthesis of prothioconazole (B1679736). google.com Prothioconazole, chemically named 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione, is a broad-spectrum systemic fungicide belonging to the triazole class. wikipedia.org It is widely used to control a variety of diseases in cereal crops, oilseed rape, peanuts, and legumes. google.com

The molecular backbone of prothioconazole clearly contains the 3-(2-chlorophenyl)-2-hydroxypropyl moiety, which is directly derived from intermediates like 1-(2-Chlorophenyl)-2-propanol. wikipedia.org Synthetic routes described in patents often start with precursors such as 2-chlorobenzyl chloride or 1-(1-chlorocyclopropyl)ethanone, which are used to construct the core alcohol structure before the addition of the triazole ring. googleapis.comresearchgate.net The synthesis is designed to build the specific stereochemistry required for high fungicidal activity, underscoring the importance of the chiral propanol structure.

The conversion of 1-(2-Chlorophenyl)-2-propanol or its precursors into fungicides like prothioconazole involves a series of precise chemical transformations. These reactions are designed to build the complex final molecule efficiently and with high yield. A generalized pathway highlights the key chemical modifications.

One common synthetic approach involves a Grignard reaction between the Grignard reagent of 2-chlorobenzyl chloride and a ketone, such as 1-(1-chlorocyclopropyl)ethanone, to form the tertiary alcohol core. wikipedia.org This is followed by the introduction of the 1,2,4-triazole (B32235) group, typically through nucleophilic substitution. researchgate.net The final step often involves the creation of the thioketone group on the triazole ring, which can be achieved by lithiation followed by the addition of sulfur. wikipedia.org

| Reaction Step | Transformation | Reagents/Conditions | Purpose in Synthesis |

| Core Formation | Formation of the chlorophenyl-propanol backbone | Grignard reaction (e.g., 2-chlorobenzylmagnesium chloride + ketone) | Establishes the central alcohol structure of the target molecule. wikipedia.org |

| Triazole Addition | Nucleophilic substitution to attach the triazole ring | 1,2,4-triazole, base | Introduces the key heterocyclic group responsible for fungicidal activity. researchgate.net |

| Thioketone Formation | Conversion of a triazole C-H or other group to a C=S | n-Butyllithium, followed by elemental sulfur (S₈) | Creates the unique triazolinthione toxophore essential for inhibiting the fungal CYP51A1 enzyme. wikipedia.org |

These transformations demonstrate how the fundamental structure of 1-(2-Chlorophenyl)-2-propanol is strategically modified to produce a high-value agricultural chemical.

Building Block for Specialty Chemicals and Materials

Beyond agrochemicals, the 1-(2-Chlorophenyl)-2-propanol structure serves as a versatile building block for a range of specialty chemicals and materials. Its derivatives can be tailored to exhibit specific properties for various industrial applications.

The general class of phenylpropanols are known intermediates in the synthesis of dyes, pharmaceuticals, and other performance chemicals. wikipedia.org The presence of the chlorine atom on the phenyl ring in 1-(2-Chlorophenyl)-2-propanol provides an additional site for chemical modification and can influence the properties of the final product, such as solubility, reactivity, and biological activity.

| Potential Application Area | Role of 1-(2-Chlorophenyl)-2-propanol Derivative | Example of Related Chemistry |

| Pharmaceuticals | Precursor for biologically active heterocyclic compounds. | Synthesis of pyrrol-3-one derivatives, which show a range of biological activities. mdpi.com |

| Material Science | Monomer or additive for specialty polymers. | Pyrrol-3-ones derived from similar building blocks are used as flame retardants. mdpi.com |

| Fine Chemicals | Intermediate for ligands used in catalysis. | Derivatives can be designed as ligands for metal complex nanocatalysts. mdpi.com |

| Coatings & Inks | Component of resins and binders. | Propanols are used as chemical intermediates to create esters like propyl acetate (B1210297), a common solvent in coatings. solventis.net |

Development of Novel Chemical Synthesis Pathways Utilizing its Structure

The unique structure of 1-(2-Chlorophenyl)-2-propanol makes it an ideal candidate for the development of novel and more efficient synthetic methodologies. Modern organic synthesis focuses on atom economy, step economy, and the generation of molecular diversity, and this building block is well-suited for such strategies.

Researchers are continuously exploring new ways to construct complex molecules, including the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single operation. nih.gov The functional groups on 1-(2-Chlorophenyl)-2-propanol allow it to be a potential substrate in MCRs for the rapid synthesis of libraries of novel compounds, such as pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors. dundee.ac.uk